(6-Methoxy-1,3-benzoxazol-2-yl)propanedial
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Overview
Description
(6-Methoxy-1,3-benzoxazol-2-yl)propanedial is a chemical compound characterized by its unique structure, which includes a benzoxazole ring substituted with a methoxy group at position 6 and a propanedial group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzoxazole ring, followed by the addition of the propanedial group through a series of chemical reactions .
Industrial Production Methods
Industrial production methods for (6-Methoxy-1,3-benzoxazol-2-yl)propanedial may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific reaction environments to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-1,3-benzoxazol-2-yl)propanedial undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The methoxy group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
(6-Methoxy-1,3-benzoxazol-2-yl)propanedial has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticonvulsant and muscle relaxant properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-Methoxy-1,3-benzoxazol-2-yl)propanedial involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-benzoxazolinone: Shares a similar benzoxazole structure but lacks the propanedial group.
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Contains a benzothiazole ring instead of a benzoxazole ring
Uniqueness
(6-Methoxy-1,3-benzoxazol-2-yl)propanedial is unique due to the presence of both the methoxy group and the propanedial group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
112635-07-1 |
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Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-(6-methoxy-1,3-benzoxazol-2-yl)propanedial |
InChI |
InChI=1S/C11H9NO4/c1-15-8-2-3-9-10(4-8)16-11(12-9)7(5-13)6-14/h2-7H,1H3 |
InChI Key |
QUIYUXXBYJFCIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(O2)C(C=O)C=O |
Origin of Product |
United States |
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